Chitobiose hydrochloride
Overview
Description
Chitobiose hydrochloride is a disaccharide derived from chitin, a natural biopolymer found in the exoskeletons of crustaceans, insects, and fungi. It consists of two glucosamine units linked by a β-(1→4)-glycosidic bond. This compound exhibits biocompatibility, biodegradability, and bioactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitobiose hydrochloride can be synthesized through the enzymatic or chemical hydrolysis of chitin. Enzymatic hydrolysis involves the use of chitinases, enzymes that break down chitin into chitooligosaccharides, including chitobiose. Chemical hydrolysis typically employs concentrated hydrochloric acid to achieve the same result.
Industrial Production Methods: Industrial production of this compound often involves the following steps:
Demineralization: Removal of minerals from chitin using acid treatments.
Deproteinization: Removal of proteins using alkaline treatments.
Decoloration: Removal of pigments using oxidizing agents.
Hydrolysis: Conversion of chitin to chitobiose using either enzymatic or chemical methods.
Chemical Reactions Analysis
Types of Reactions: Chitobiose hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to glucosamine derivatives.
Reduction: Reduction of glucosamine units.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using reagents like acyl chlorides or alkyl halides.
Major Products Formed:
Oxidation: N-acetylglucosamine derivatives.
Reduction: Reduced glucosamine units.
Substitution: Modified glucosamine derivatives.
Scientific Research Applications
Chitobiose hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Studied for its role in microbial metabolism and cell wall synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of biodegradable materials and bioactive compounds.
Mechanism of Action
The mechanism by which chitobiose hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes involved in chitin metabolism, such as chitinases and glucosamine-6-phosphate deaminase.
Pathways: It participates in the biosynthesis of N-acetylglucosamine, a key component of bacterial cell walls, and influences cellular processes related to immune response and inflammation.
Comparison with Similar Compounds
Chitotriose: A trisaccharide derived from chitin.
Chitotetraose: A tetrasaccharide derived from chitin.
Chitosan: A polysaccharide derived from chitin by deacetylation.
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Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9.ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;/h3-12,15-20H,1-2,13-14H2;1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPINRIHPDKSA-ZRQXRZBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115350-24-8 | |
Record name | Chitobiose Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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